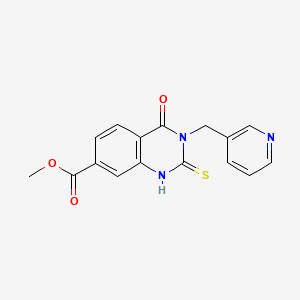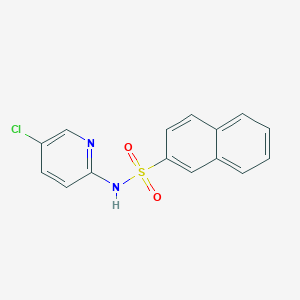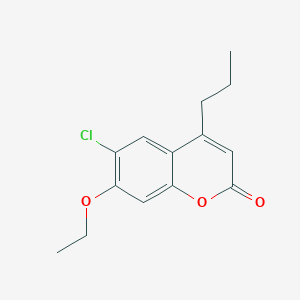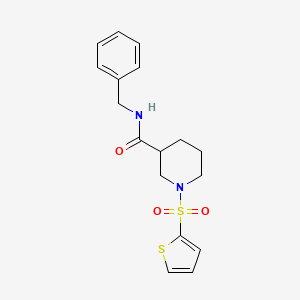![molecular formula C14H19NO4S B5722554 methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)
methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as MPSB and belongs to the class of sulfonyl benzoate derivatives. The synthesis of MPSB is a complex process that involves several steps, and its mechanism of action is not yet fully understood. However, MPSB has shown promising results in various biochemical and physiological studies, making it an attractive candidate for further research.
作用机制
The exact mechanism of action of MPSB is not yet fully understood. However, it is believed that MPSB exerts its pharmacological effects by modulating various signaling pathways in the body. For example, MPSB has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
MPSB has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been found to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. In addition, MPSB has been found to reduce oxidative stress and inflammation in the brain, which may help prevent neurodegenerative diseases.
实验室实验的优点和局限性
MPSB has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, MPSB has some limitations as well. It is not very soluble in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some applications.
未来方向
There are several future directions for research on MPSB. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the mechanism of action of MPSB, which may help identify new therapeutic targets. In addition, further studies are needed to determine the efficacy and safety of MPSB in vivo, which may lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of MPSB involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with piperidine to form 4-methyl-1-piperidinylsulfonyl chloride. This intermediate compound is then reacted with methyl 4-hydroxybenzoate in the presence of a base to form MPSB. The overall yield of this synthesis method is around 60%, and the purity of the final product can be improved by recrystallization.
科学研究应用
MPSB has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. MPSB has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, MPSB has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
methyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-7-9-15(10-8-11)20(17,18)13-5-3-12(4-6-13)14(16)19-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYHONTUFQXPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)
![N-[4-(propionylamino)phenyl]-1-naphthamide](/img/structure/B5722489.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5722497.png)





![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5722545.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)

![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)
